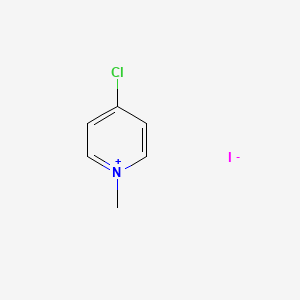

4-chloro-1-methyl-Pyridinium iodide

Description

Significance of Quaternary Pyridinium (B92312) Cations in Chemical Transformations

Quaternary pyridinium cations, where the nitrogen atom of the pyridine (B92270) ring is bonded to four carbon atoms, are of considerable importance in organic chemistry. wikipedia.org They serve as versatile intermediates, catalysts, and reagents in a wide array of synthetic reactions. srce.hrmdpi.com Their utility stems from their ability to act as good leaving groups, their role in phase-transfer catalysis, and their capacity to activate other molecules for subsequent reactions. The positive charge on the nitrogen atom renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack, a property that is harnessed in numerous synthetic strategies. youtube.com

The applications of quaternary pyridinium salts are diverse, ranging from their use in the synthesis of complex organic molecules to their role as components in ionic liquids and surfactants. mdpi.comjst.go.jp The specific properties and reactivity of a quaternary pyridinium salt can be fine-tuned by altering the substituents on the pyridine ring and the nature of the counter-anion.

Overview of Halogenated Pyridinium Salts in Synthetic Chemistry

The introduction of a halogen atom onto the pyridine ring of a pyridinium salt further enhances its synthetic utility. Halogenated pyridinium salts are important intermediates in the production of various biocides and are prepared on a large scale. youtube.com The halogen atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups onto the pyridine scaffold. youtube.com

The position of the halogen atom on the pyridine ring significantly influences the reactivity of the salt. For instance, 4-chloropyridine (B1293800) is a key intermediate that can be readily converted to other derivatives through nucleophilic substitution. youtube.com The synthesis of halogenated pyridines can be achieved through various methods, including gas-phase radical chlorination and reactions with reagents like thionyl chloride. youtube.com

Research Trajectories of 4-Chloro-1-methylpyridinium Iodide and Related Isomers

4-Chloro-1-methylpyridinium iodide is a quaternary ammonium (B1175870) salt that has garnered interest in organic synthesis and materials science. Its structure features a pyridinium core with a methyl group at the nitrogen atom and a chlorine atom at the 4-position. This specific arrangement of substituents makes it a valuable reagent, particularly for activating hydroxyl groups in carboxylic acids and alcohols, which in turn facilitates the formation of esters, lactones, and amides.

The synthesis of 4-chloro-1-methylpyridinium iodide typically involves the quaternization of 4-chloropyridine with methyl iodide. A related isomer, 3-amino-4-chloro-1-methylpyridinium iodide, has been prepared by reacting 3-amino-4-chloropyridine (B21944) with an excess of methyl iodide at room temperature. prepchem.com

Research into isomers of 4-chloro-1-methylpyridinium iodide, such as the 2-chloro isomer (also known as the Mukaiyama reagent), highlights the distinct applications of these closely related compounds. sigmaaldrich.comsigmaaldrich.com The Mukaiyama reagent is a widely used condensing agent in organic synthesis, particularly for the formation of esters and amides. sigmaaldrich.comsigmaaldrich.com Another related compound, 4-cyano-1-methylpyridinium iodide, is synthesized by the alkylation of 4-cyanopyridine (B195900) with iodomethane. The electron-withdrawing cyano group in this isomer imparts a higher polarity compared to its chloro-substituted counterpart.

The study of these and other related isomers provides valuable insights into how the position and nature of substituents on the pyridinium ring influence the chemical properties and reactivity of the salt, thereby expanding their potential applications in synthetic chemistry.

Interactive Data Tables

Below are interactive tables summarizing key information about the discussed compounds.

Table 1: Properties of 4-chloro-1-methyl-pyridinium iodide

| Property | Value |

| IUPAC Name | 4-chloro-1-methylpyridin-1-ium iodide achemblock.com |

| CAS Number | 15592-05-9 achemblock.com |

| Molecular Formula | C6H7ClIN achemblock.com |

| Molecular Weight | 255.48 g/mol achemblock.com |

| Appearance | Data not available |

| Melting Point | Data not available |

Table 2: Comparison of Related Pyridinium Iodide Isomers

| Compound Name | Key Synthetic Feature/Application |

| 2-Chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama Reagent) | Widely used as a condensing agent for ester and amide formation. sigmaaldrich.comsigmaaldrich.com |

| 3-Amino-4-chloro-1-methylpyridinium iodide | Synthesized from 3-amino-4-chloropyridine and methyl iodide. prepchem.com |

| 4-Cyano-1-methylpyridinium iodide | Possesses higher polarity due to the electron-withdrawing cyano group. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN.HI/c1-8-4-2-6(7)3-5-8;/h2-5H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTKGLWEAOKGAK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433427 | |

| Record name | Pyridinium, 4-chloro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15592-05-9 | |

| Record name | Pyridinium, 4-chloro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 1 Methylpyridinium Iodide and Analogs

Direct N-Alkylation Approaches

Direct N-alkylation is a fundamental and widely used method for the synthesis of quaternary ammonium (B1175870) salts, including pyridinium (B92312) compounds. This approach involves the direct reaction of a pyridine (B92270) derivative with an alkylating agent.

Preparation of 4-Chloro-1-methylpyridinium Iodide from 4-Chloropyridine (B1293800)

The synthesis of 4-chloro-1-methylpyridinium iodide is achieved through the direct N-alkylation of its precursor, 4-chloropyridine. This reaction is a classic example of quaternization, where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of an alkylating agent like methyl iodide. libretexts.org The process results in the formation of a new carbon-nitrogen bond, yielding the quaternary pyridinium salt.

The starting material, 4-chloropyridine, can be synthesized via several routes. One common method involves the chlorination of pyridine or N-(4-pyridyl) pyridinium chloride hydrochloride with a chlorinating agent such as sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride. The reaction conditions, such as temperature and duration, are optimized to ensure continuous and safe production while minimizing side reactions like coking.

While alkylations of primary and secondary amines can be difficult to control, the alkylation of tertiary amines, such as pyridine derivatives, is generally a clean reaction that proceeds to the quaternary ammonium salt. libretexts.org

Alkylation of Aminochloropyridines to Yield Isomeric Chloro-Methylpyridinium Iodides (e.g., 2-amino-, 3-amino- derivatives)

The N-alkylation strategy can be extended to substituted chloropyridines to produce a variety of isomeric chloro-methylpyridinium iodides. For instance, aminopyridine derivatives can be selectively N-methylated. A notable example is the synthesis of 3-amino-4-chloro-1-methylpyridinium iodide. This compound is prepared by reacting 3-amino-4-chloropyridine (B21944) with an excess of methyl iodide. The reaction proceeds at ambient temperature without the need for a solvent, yielding the solid product within an hour.

Similarly, other isomers like 2-amino derivatives can be synthesized. For example, a series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues have been prepared to explore their biological activities. nih.gov The synthesis of these compounds often involves multi-step processes, but the core principle of N-alkylation remains a key transformation.

Table 1: Synthesis of an Isomeric Chloro-Methylpyridinium Iodide

| Starting Material | Reagent | Conditions | Product |

| 3-Amino-4-chloropyridine | Excess methyl iodide | Ambient temperature, 1 hour, no solvent | 3-Amino-4-chloro-1-methylpyridinium iodide |

General Synthesis of N-Methylpyridinium Iodides via Methyl Iodide Quaternization

The quaternization of pyridines with methyl iodide is a general and effective method for synthesizing N-methylpyridinium iodides. nih.gov This reaction's efficiency can be influenced by substituents on the pyridine ring and the reaction conditions, including the presence or absence of a solvent.

For example, the reaction of 4-methoxypyridine (B45360) with methyl iodide in the absence of a solvent exclusively yields the corresponding 4-methoxy-1-methylpyridin-1-ium salt. However, the introduction of a solvent can alter the reaction's outcome, potentially favoring the formation of other products like 1-methylpyridone, especially if electron-withdrawing groups are present on the pyridine ring. The quaternization of various primary and secondary amines with methyl iodide can be facilitated by using a hindered base like 2,6-lutidine to act as a proton acceptor, driving the reaction to completion. dtic.mil The choice of solvent is also critical for isolating the final product, as solubility differences between the product and byproducts can be exploited for purification. dtic.mil

Synthesis of Functionalized Pyridinium Amine Derivatives from Halogenated Pyridinium Precursors

Halogenated pyridinium salts are valuable precursors for synthesizing a wide range of functionalized derivatives through nucleophilic substitution reactions. The halogen atom on the pyridinium ring is an effective leaving group, allowing for the introduction of various nucleophiles, including amines.

For instance, alkyl pyridinium salts can be prepared from primary amines and subsequently used in cross-coupling reactions. nih.gov This allows for the transformation of an amino group into a variety of alkyl substituents. nih.gov The synthesis of secondary amines can be achieved through a self-limiting alkylation of N-aminopyridinium salts. researchgate.netchemrxiv.orgchemrxiv.org This method involves an initial N-arylation followed by N-alkylation and an in-situ depyridylation, providing access to structurally diverse aryl alkyl amines. researchgate.netchemrxiv.orgchemrxiv.org This approach is compatible with complex molecular structures and overcomes common challenges associated with selective amine alkylation by utilizing transient pyridinium ylide intermediates. researchgate.netchemrxiv.org

Preparative Routes for Related Chloro-N-methylpyridinium Iodide Analogs (e.g., 2-chloro-1-methylpyridinium (B1202621) iodide)

One of the most significant analogs is 2-chloro-1-methylpyridinium iodide, widely known as the Mukaiyama reagent. sigmaaldrich.comchemicalbook.com This compound is a powerful and versatile condensing and dehydrating agent in organic synthesis. sigmaaldrich.com It is particularly effective in activating the hydroxyl groups of alcohols and carboxylic acids, facilitating the synthesis of esters, lactones, amides, and lactams. sigmaaldrich.comchemicalbook.com

Its applications include:

Peptide Synthesis: It serves as an efficient and cost-effective coupling reagent for forming peptide bonds, with minimal racemization when used with urethane-protected amino acids. sigmaaldrich.comnih.gov

Dehydration Reactions: It converts aldoximes to nitriles and alcohols to alkyl thiocyanates. sigmaaldrich.com

Polymer Chemistry: It is used as a cross-linking agent in the fabrication of biodegradable films. sigmaaldrich.com

The synthesis of 2-chloro-1-methylpyridinium iodide itself can present challenges, such as the formation of the 2-iodo-1-methylpyridinium chloride isomer due to iodide-chloride exchange.

Table 2: Properties of 2-Chloro-1-methylpyridinium Iodide

| Property | Value | Reference |

| CAS Number | 14338-32-0 | sigmaaldrich.com |

| Molecular Formula | C₆H₇ClIN | sigmaaldrich.com |

| Molecular Weight | 255.48 g/mol | sigmaaldrich.com |

| Melting Point | 200 °C (decomposes) | sigmaaldrich.com |

| Appearance | Light yellow to amber powder/crystal | tcichemicals.com |

Broader Synthesis Strategies for N-Aminopyridinium Salts

N-aminopyridinium salts are versatile intermediates in organic synthesis, acting as bifunctional reagents that combine nucleophilicity at the nitrogen with reactivity stemming from the reducible N-N bond. nih.gov General strategies for their synthesis include: nih.govdntb.gov.ua

Electrophilic Amination of Pyridines: This involves reacting pyridine derivatives with electrophilic aminating agents like hydroxylamine-O-sulfonic acid, H₂NOTs, or O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov A well-established procedure involves heating pyridine with hydroxylamine-O-sulfonic acid, followed by treatment with a base and then an acid (like hydriodic acid) to precipitate the desired 1-aminopyridinium iodide salt. orgsyn.org

Condensation with Pyrylium (B1242799) Salts: Hydrazine or its derivatives can be condensed with pyrylium salts. To avoid unwanted side reactions, the pyrylium salts often require substitution at the 2, 4, and 6 positions. nih.gov

Functionalization of N-Aminopyridinium Salts: Simple N-aminopyridinium salts can be further elaborated. For example, Cu-catalyzed Chan-Lam cross-coupling reactions can be used to synthesize N-aryl-N-aminopyridinium derivatives from N-aminopyridinium triflate and aryl boronic acids. chemrxiv.org

These strategies provide access to a wide array of N-aminopyridinium salts, which can then be used in various transformations, including photocatalyzed and metal-catalyzed reactions, to introduce nitrogen-containing functionalities into complex molecules. nih.govdntb.gov.ua

Chemical Reactivity and Mechanistic Investigations of Chloro N Methylpyridinium Iodides

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 4-chloro-1-methylpyridinium iodide. Unlike electron-rich aromatic systems that undergo electrophilic substitution, the electron-deficient pyridinium (B92312) ring readily reacts with nucleophiles. masterorganicchemistry.com

Activation of Pyridine (B92270) Ring by Quaternary Nitrogen for SNAr

The presence of the quaternary nitrogen atom is fundamental to the reactivity of the pyridinium ring. This positively charged nitrogen atom exerts a powerful electron-withdrawing effect on the entire ring system, significantly lowering its electron density. This effect makes the carbon atoms, particularly those at the ortho (2 and 6) and para (4) positions, highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.commdpi.com In the case of 4-chloro-1-methylpyridinium iodide, the carbon atom bonded to the chlorine leaving group is at the activated para position, priming the molecule for SNAr reactions. masterorganicchemistry.com

Elucidation of Two-Step Addition-Elimination Mechanisms

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. masterorganicchemistry.com

Addition Step: The nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, chlorine). This step breaks the aromaticity of the ring and forms a negatively charged intermediate, often referred to as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The formation of this intermediate is typically the rate-determining step of the reaction. masterorganicchemistry.com

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). This step is generally fast. masterorganicchemistry.comyoutube.com

The reaction energy diagram for this process shows a valley for the intermediate complex, which can sometimes be isolated or detected spectroscopically. masterorganicchemistry.com However, for the reactions of N-methylpyridinium ions with piperidine, computational and kinetic data suggest a variation where the rate-determining step is not the initial nucleophilic addition but the subsequent deprotonation of the addition intermediate by a second molecule of piperidine. nih.govnih.gov For leaving groups like chloride, this deprotonation is thought to be accompanied by the simultaneous loss of the leaving group in a concerted E2-like elimination. nih.govnih.gov

Analysis of Substituent Effects and Linear Free Energy Relationships (e.g., Bronsted, Hammett correlations)

Linear free energy relationships (LFERs), such as the Brønsted and Hammett equations, are powerful tools for probing reaction mechanisms. nih.govnih.gov For the SNAr reactions of 2-chloro-1-methylpyridinium (B1202621) iodide with a series of substituted phenols, a Brønsted coefficient (β) of 0.09 was determined. researchgate.net This small positive value indicates a small degree of bond formation between the nucleophile and the ring in the transition state of the rate-determining step.

The Hammett correlation for the same reaction series yielded a ρ value of -0.29. researchgate.net The negative sign of ρ signifies that electron-donating substituents on the phenol (B47542) nucleophile accelerate the reaction, which is consistent with a mechanism where the nucleophile attacks the electrophilic pyridinium ring in the rate-determining step. researchgate.net These LFER studies provide quantitative support for the proposed SNAr mechanism. researchgate.net

Table 1: Linear Free Energy Relationship Data for the Reaction of 2-Chloro-1-methylpyridinium Iodide with Phenols researchgate.net

| Correlation | Coefficient | Value | Interpretation |

| Brønsted | β | 0.09 ± 0.02 | Indicates a small degree of bond formation in the transition state. |

| Hammett | ρ | -0.29 ± 0.07 | Reaction is accelerated by electron-donating groups on the nucleophile. |

Relative Reactivity of Nucleophiles in SNAr

The rate of SNAr reactions is also highly dependent on the identity of the nucleophile. A study on the reactions of 2-chloro-1-methylpyridinium iodide with various primary and secondary amines established a clear reactivity order. researchgate.net The relative reactivity was found to be influenced by both the nucleophilicity and steric hindrance of the amine.

Table 2: Relative Reactivity of Amines with 2-Chloro-1-methylpyridinium Iodide researchgate.net

| Rank | Nucleophile | Class |

| 1 | Dimethylamine | Secondary |

| 2 | Methylamine | Primary |

| 3 | Ethylamine | Primary |

| 4 | Butylamine | Primary |

| 5 | Propylamine | Primary |

| 6 | Diethylamine (B46881) | Secondary |

The data shows that the less sterically hindered secondary amine, dimethylamine, is the most reactive, while the more hindered diethylamine is the least reactive, demonstrating the interplay of electronic and steric effects. researchgate.net

Dehydrative Coupling Reaction Mechanisms

Beyond its direct SNAr chemistry, 4-chloro-1-methylpyridinium iodide is an analogue of the well-known "Mukaiyama reagent" (2-chloro-1-methylpyridinium iodide), a powerful condensing agent used for dehydrative coupling reactions, such as the formation of esters and amides from carboxylic acids and alcohols or amines. sigmaaldrich.comchemicalbook.comtcichemicals.com

The mechanism involves the activation of a carboxylic acid. The carboxylate anion acts as a nucleophile, attacking the activated pyridinium salt at the 4-position and displacing the chloride ion. This forms a highly reactive 4-acyloxypyridinium intermediate. highfine.com This intermediate is essentially an activated form of the carboxylic acid. It is then susceptible to a second nucleophilic attack, this time by an alcohol or an amine. The alcohol/amine attacks the carbonyl carbon of the acyloxy group, leading to the formation of the desired ester or amide and the release of 1-methyl-4-pyridone. highfine.com This process is widely used in organic synthesis, including in the formation of peptides, because it proceeds under mild conditions. sigmaaldrich.comtcichemicals.com

Pathways for Activation of Carboxylic Acids and Alcohols

2-Chloro-1-methylpyridinium iodide (CMPI) is a highly effective reagent for the activation of the hydroxyl groups of both carboxylic acids and alcohols. thieme-connect.comchemicalbook.com The fundamental activation process involves the reaction of the carboxylic acid or alcohol with the pyridinium salt.

In the activation of a carboxylic acid , the carboxylate anion, typically generated in situ by the addition of a tertiary amine, acts as a nucleophile. It attacks the C2 position of the 2-chloro-1-methylpyridinium cation, displacing the chloride ion. This results in the formation of a highly reactive acyloxy-pyridinium salt intermediate. This intermediate is primed for subsequent nucleophilic attack. thieme-connect.com

The activation of an alcohol follows a similar principle. The alcohol, often in the presence of a base to form the more nucleophilic alkoxide, attacks the 2-position of the pyridinium ring, leading to the formation of an alkoxy-pyridinium salt. This activated alcohol is then susceptible to displacement by a nucleophile. This method is particularly useful for promoting reactions that would otherwise be sluggish due to the poor leaving group nature of the hydroxyl group.

A plausible mechanism for the activation of carboxylic acids involves the initial nucleophilic attack of the carboxylate anion on CMPI (1) to generate the pyridinium salt (2). Subsequent reaction with an alcohol can then lead to the formation of esters (3 and 4) and 1-methyl-2-pyridone (B167067) (5). thieme-connect.com

Intermediates in Ester, Amide, and Lactone Formation

The activated intermediates generated from the reaction of 2-chloro-1-methylpyridinium iodide with carboxylic acids are pivotal in the synthesis of esters, amides, and lactones. thieme-connect.comresearchgate.net

Ester Formation: Once the acyloxy-pyridinium salt is formed, the addition of an alcohol leads to a nucleophilic acyl substitution reaction. The alcohol attacks the carbonyl carbon of the activated carboxylic acid moiety. This results in the formation of the desired ester and the release of 1-methyl-2-pyridone. This process is widely used due to its mild conditions and high efficiency. thieme-connect.com

Amide Formation: The synthesis of amides follows a similar pathway. Instead of an alcohol, an amine is introduced as the nucleophile. The amine attacks the carbonyl carbon of the acyloxy-pyridinium intermediate, leading to the formation of the corresponding amide and 1-methyl-2-pyridone. thieme-connect.com This method is also applicable to peptide synthesis. nih.gov

Lactone Formation: The Mukaiyama reagent is particularly effective in promoting macrolactonization, the intramolecular esterification of ω-hydroxy carboxylic acids. thieme-connect.com The ω-hydroxy carboxylic acid is first activated by the reagent to form the acyloxy-pyridinium salt. The intramolecular attack of the terminal hydroxyl group on the activated carbonyl center then proceeds to form the macrocyclic lactone. This method has proven successful for the synthesis of both small and large ring lactones under mild conditions. thieme-connect.com

Radical Generation from N-Functionalized Pyridinium Salts

In recent years, N-functionalized pyridinium salts have emerged as versatile precursors for the generation of radicals under mild conditions. researchgate.netacs.org This chemistry has become a significant area of research, particularly with the advent of photoredox catalysis. researchgate.netumich.eduacs.org

The general strategy involves the single-electron reduction of an N-functionalized pyridinium salt. This reduction can be initiated by a photocatalyst upon visible light irradiation or through the formation of an electron donor-acceptor (EDA) complex. researchgate.netacs.org The resulting radical anion is often unstable and undergoes fragmentation to generate a carbon-, nitrogen-, or oxygen-centered radical, along with a stable pyridine molecule. researchgate.netacs.org

For instance, N-acyloxypyridinium salts, which can be generated in situ from the corresponding heteroaromatic N-oxide and an acyl chloride, can undergo photoinduced electron transfer. This leads to decarboxylative radical generation, providing a source of alkyl radicals for subsequent reactions, such as Minisci-type alkylations. umich.edu Similarly, N-aminopyridinium salts have been utilized as effective sources of nitrogen radicals for various transformations. researchgate.netresearchgate.net This approach offers a powerful and selective method for C-H functionalization and the formation of new C-C and C-N bonds under acid-free conditions. acs.orgresearchgate.net

Nucleophilic Addition to Pyridinium Rings (e.g., 4-acetyl-1-methylpyridinium iodide)

The electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic attack. This is particularly true when the ring is substituted with electron-withdrawing groups. The case of 4-acetyl-1-methylpyridinium iodide provides a well-studied example of this reactivity. cdnsciencepub.comresearchgate.net

Investigations using 1H NMR spectroscopy have elucidated the kinetic and mechanistic details of the addition of amines to 4-acetyl-1-methylpyridinium iodide in aqueous solution. cdnsciencepub.comresearchgate.net The process involves a rapid equilibrium for the addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by a rate-determining dehydration step to yield syn and anti imines, which can then undergo isomerization. cdnsciencepub.com

The rate of the initial nucleophilic addition (k_n) does not necessarily correlate with the basicity (pK_a) or the equilibrium constant (K_n) of the reacting amine. cdnsciencepub.com Interestingly, the enthalpy change (ΔH) for the initial equilibrium step remains relatively constant at approximately -11 kcal/mol, regardless of the nature of the amine. cdnsciencepub.com The subsequent dehydration step is subject to general acid and base catalysis. cdnsciencepub.com These studies highlight the intricate details of nucleophilic addition to activated pyridinium rings and the formation of key intermediates.

Interactive Data Table: Kinetic Parameters for Nucleophilic Addition to 4-acetyl-1-methylpyridinium iodide

| Nucleophile | pK_a | K_n (M⁻¹) | k_n (M⁻¹s⁻¹) |

| Hydrazine | 8.23 | 1.3 | 2.3 x 10³ |

| Methoxyamine | 4.60 | 0.04 | 1.1 x 10³ |

| Semicarbazide | 3.65 | 0.12 | 1.4 x 10³ |

| Sarcosine | 10.1 | 1.8 | 2.0 x 10³ |

| D,L-Alanine | 9.87 | 0.5 | 1.2 x 10³ |

| Imidazole | 7.1 | 0.06 | 1.5 x 10⁴ |

| Data derived from studies on nucleophilic addition to 4-acetyl-1-methylpyridinium iodide. cdnsciencepub.comresearchgate.net |

Applications in Advanced Organic Synthesis

Role as Condensing and Coupling Reagents

First introduced in the 1970s, 4-chloro-1-methyl-pyridinium iodide has become an invaluable tool for forming ester and amide bonds. chem-station.com Its efficacy stems from its ability to activate carboxylic acids, making them more susceptible to nucleophilic attack by alcohols, thiols, or amines. researchgate.netscispace.com The reagent is a pale yellow, hygroscopic crystalline solid that is stable at room temperature and soluble in many common organic solvents. thieme-connect.comchemicalbook.com

The general mechanism involves the nucleophilic attack of a carboxylate anion on the this compound, which forms a highly reactive pyridinium (B92312) salt intermediate. researchgate.netscispace.comepa.gov This intermediate is then readily attacked by a nucleophile, such as an alcohol or amine, to yield the desired ester or amide, along with 1-methyl-2-pyridone (B167067) as a byproduct. researchgate.netepa.gov

Ester and Thioester Synthesis

The synthesis of esters and their sulfur analogs, thioesters, is a fundamental transformation in organic chemistry, and this compound has proven to be an exceptionally effective reagent for this purpose. chemicalbook.comresearchgate.net The reaction is notable for its mild conditions and high yields, even when dealing with sterically hindered carboxylic acids and alcohols. enamine.net

The process involves the activation of a carboxylic acid with the reagent in the presence of a base, typically a tertiary amine like triethylamine, followed by the addition of an alcohol or thiol. highfine.comtcichemicals.com The resulting activated carboxylic acid derivative readily reacts with the nucleophile to form the corresponding ester or thioester. researchgate.net This method is particularly advantageous for the synthesis of complex molecules where other esterification methods might fail or lead to undesired side reactions. masterorganicchemistry.com

A significant application of this methodology is in macrolactonization, the intramolecular esterification of ω-hydroxy carboxylic acids to form large-ring lactones. researchgate.netscispace.com This reagent has been successfully employed in the synthesis of various macrolide antibiotics. epa.gov

Table 1: Examples of Ester and Thioester Synthesis

| Carboxylic Acid | Alcohol/Thiol | Base | Product | Yield (%) | Reference |

| N-Boc-glycine | Various fatty-acid-derived alcohols | Triethylamine | N-Boc-glycine esters | Good | researchgate.netepa.gov |

| ω-Hydroxy carboxylic acids (n=5, 6, 7, 10, 11, 14) | - | Triethylamine | Lactones | Good | researchgate.netscispace.com |

| Monoallyl malonate | - | Triethylamine | Allyl (2,5-dioxooxolan-3-yl)acetate | Not specified | tcichemicals.com |

Amide and Lactam Formation

Similar to ester synthesis, this compound is a highly effective reagent for the formation of amide and lactam bonds. enamine.netresearchgate.net The reaction proceeds under mild conditions and is compatible with a wide range of functional groups, making it a valuable tool in the synthesis of peptides, pharmaceuticals, and other complex nitrogen-containing compounds. acs.org

The general procedure involves the reaction of a carboxylic acid with an amine in the presence of this compound and a base. chemicalbook.com The reagent activates the carboxylic acid, facilitating its condensation with the amine to form the amide bond. researchgate.net This method has been successfully applied to the synthesis of various amides, including those derived from hindered carboxylic acids and amines. enamine.net

Furthermore, the reagent is effective in promoting the intramolecular cyclization of β-amino acids to form β-lactams, a structural motif present in many important antibiotics. researchgate.netsigmaaldrich.com The use of this compound in these reactions often provides better yields and proceeds under milder conditions compared to other methods. epa.gov It is also effective in macrolactamization reactions. chem-station.com

Table 2: Examples of Amide and Lactam Synthesis

| Carboxylic Acid | Amine | Base | Product | Yield (%) | Reference |

| Various Carboxylic Acids | Various Amines | Triethylamine | Amides | Good to Excellent | chemicalbook.comresearchgate.net |

| β-Amino acids | - | Triethylamine | β-Lactams | Effective | researchgate.netsigmaaldrich.com |

| N-Acyl-dithiocarbamates | - | Not specified | Thiazolidine-2-thione derivatives | Not specified | organic-chemistry.org |

| 1-benzylpiperidin-4-one with aniline (B41778) and HCN | - | - | anilino-nitrile | ~90% | researchgate.net |

Peptide Bond Formation

The formation of peptide bonds is a cornerstone of protein synthesis and the creation of peptide-based therapeutics. This compound serves as an efficient coupling reagent for this critical transformation. chemicalbook.comnih.gov Its use in peptide synthesis is advantageous due to the mild reaction conditions, which help to minimize racemization of the amino acid residues. nih.gov

The coupling reaction involves the activation of the C-terminus of a protected amino acid with the reagent, followed by the addition of the N-terminus of another protected amino acid or peptide. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen iodide formed during the reaction. highfine.com This method has been used to synthesize various di- and trifunctional amino acid-containing peptides. nih.gov Recent studies have also explored the use of related pyridinium compounds, such as 4-iodo-N-methylpyridinium (4IMP), for solid-phase peptide synthesis (SPPS), demonstrating high efficiency and chemoselectivity. nih.gov

Table 3: Peptide Synthesis using Pyridinium Reagents

| Reagent | Application | Key Findings | Reference |

| This compound | Solution-phase peptide synthesis | Effective for di- and trifunctional amino acids; minimal racemization with urethane-protected amino acids. | nih.gov |

| 4-iodo-N-methylpyridinium (4IMP) | Solid-phase peptide synthesis (SPPS) | High efficiency and chemoselectivity; eliminates racemization and epimerization. | nih.gov |

| Boc-Pro-OH with H-Phe-OMe・HCl | Solution-phase peptide synthesis | Successful coupling to form dipeptide. | tcichemicals.com |

Ketenes Synthesis

This compound can be utilized to generate highly reactive ketenes from carboxylic acids. enamine.netpsu.edu This transformation typically involves treating a carboxylic acid with the reagent and a tertiary amine base, such as triethylamine. psu.eduthieme-connect.de The resulting ketene (B1206846) can then be used in situ for various cycloaddition reactions.

A notable application is the intramolecular [2+2] cycloaddition of ketenes generated from carboxylic acids containing a suitably placed alkene. enamine.net This provides a direct route to bicyclic cyclobutanone (B123998) derivatives, which are valuable intermediates in organic synthesis. psu.eduthieme-connect.de

Table 4: Ketene Synthesis and Application

| Starting Material | Reagents | Intermediate | Product | Reference |

| Carboxylic acids | This compound, triethylamine | Ketene | Varies depending on subsequent reaction | enamine.netpsu.edu |

| Enoic acids | This compound, triethylamine | Ketene | [2+2] ketene-olefin cycloadducts | enamine.netpsu.eduthieme-connect.de |

Functional Group Transformations

Beyond its role as a coupling reagent, this compound also serves as an effective dehydrating agent for specific functional group transformations.

Dehydrating Agent for Aldoximes to Nitriles

The conversion of aldoximes to nitriles is a useful transformation in organic synthesis. This compound has been shown to be an effective dehydrating agent for this purpose. sigmaaldrich.comsigmaaldrich.com The reaction proceeds under mild conditions and provides a convenient method for the synthesis of a variety of nitriles. sigmaaldrich.com

Table 5: Dehydration of Aldoximes to Nitriles

| Substrate | Reagent | Product | Key Advantage | Reference |

| Various aldoximes | This compound | Nitriles | Mild reaction conditions | sigmaaldrich.comsigmaaldrich.com |

Conversion of Alcohols to Alkyl Thiocyanates

Synthesis of Carbodiimides from Thioureas

The synthesis of carbodiimides from N,N'-disubstituted thioureas is another reaction prominently facilitated by 2-chloro-1-methylpyridinium (B1202621) iodide. tcichemicals.com This process is part of the broader utility of the Mukaiyama reagent in dehydration and condensation reactions. In contrast, there is a lack of specific studies detailing the use of this compound for this purpose.

Heterocyclic Ring System Construction

Facilitation of Biginelli Reactions for Dihydropyrimidinone Synthesis

The Biginelli reaction, a multi-component reaction to synthesize dihydropyrimidinones, can be mediated by various catalysts. wikipedia.orgsigmaaldrich.com Notably, a solvent-free protocol using 2-chloro-1-methylpyridinium iodide (CMPI) has been developed for this purpose, highlighting the reagent's utility in constructing these heterocyclic systems. Current time information in Bangalore, IN. However, the scientific literature does not appear to contain specific examples or methods that employ this compound to facilitate the Biginelli reaction.

Formation of Indazolylpyridinium Derivatives

A thorough search of chemical databases and research articles did not yield specific methodologies for the synthesis of indazolylpyridinium derivatives directly utilizing this compound as a key reactant or catalyst.

Versatility in the Synthesis of Diverse Heterocyclic Frameworks

While pyridinium salts, in general, are valuable precursors in heterocyclic synthesis, the specific applications of this compound in creating a diverse range of heterocyclic frameworks are not well-documented. Research in this area often focuses on other, more reactive pyridinium derivatives or different starting materials for the construction of complex heterocyclic systems. wikipedia.orgresearchgate.net

Derivatization Strategies for Enhanced Analytical Detection (e.g., LC/ESI-MS)

Chemical derivatization is a common strategy to improve the ionization efficiency and chromatographic separation of analytes in Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI-MS). organic-chemistry.org While 2-chloro-1-methylpyridinium iodide is mentioned in the context of reagents used in laboratories conducting LC-MS studies, there is no specific, published research detailing a derivatization strategy for enhanced analytical detection that employs this compound as the derivatizing agent. thieme-connect.com

Catalytic and Co Catalytic Functions

Catalytic Activity in General Coupling Reactions

There is limited specific information in the surveyed literature detailing the catalytic activity of 4-chloro-1-methyl-pyridinium iodide in a broad range of general coupling reactions. While its role as a dehydrating agent suggests potential applications in forming esters and amides, detailed studies and specific examples of other coupling reactions are not extensively documented.

Promotion of Multicomponent Condensation Reactions

No specific research findings were identified that describe the use of this compound as a promoter or catalyst for multicomponent condensation reactions.

Facilitation of C-N Bond Forming Reactions

Beyond the general context of amide formation through dehydrative coupling, there is a lack of specific research detailing the broader application of this compound in facilitating other types of C-N bond forming reactions.

Application in Photocatalyzed and Metal-Catalyzed Transformations

No available research data suggests the application of this compound in either photocatalyzed or metal-catalyzed transformations.

Advanced Characterization Methodologies in Pyridinium Iodide Research

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the analysis of 4-chloro-1-methyl-pyridinium iodide, providing fundamental insights into its chemical identity and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the 4-chloro-1-methyl-pyridinium cation, specific chemical shifts are expected. The methyl protons (N-CH₃) typically appear as a singlet in the upfield region. The aromatic protons on the pyridinium (B92312) ring are deshielded and appear further downfield. Due to the substitution pattern, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5, resulting in two distinct signals, likely appearing as doublets. Published spectral data confirms the structure of the compound. researchgate.net

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | N-CH₃ | ~4.3 | Singlet |

| ¹H | H-2, H-6 | ~8.8 | Doublet |

| ¹H | H-3, H-5 | ~8.0 | Doublet |

| ¹³C | N-CH₃ | ~48 | Quartet (in coupled spectrum) |

| ¹³C | C-3, C-5 | ~130 | Doublet (in coupled spectrum) |

| ¹³C | C-2, C-6 | ~145 | Doublet (in coupled spectrum) |

| ¹³C | C-4 | ~155 | Singlet (in coupled spectrum) |

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific bond types. For this compound, key vibrational modes include C-H stretching from the methyl group and the aromatic ring, C=C and C=N stretching vibrations within the pyridinium ring, and the C-Cl stretching vibration. The presence and position of these bands provide confirmatory evidence for the compound's key structural features.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyridinium Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | N-CH₃ | 3000 - 2850 |

| C=C / C=N Stretch | Pyridinium Ring | 1640 - 1550 |

| C-N Stretch | N-CH₃ / Ring | 1350 - 1000 |

| C-Cl Stretch | Aryl Halide | 1100 - 800 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic and ionic compounds like this compound, this technique is particularly informative. The pyridinium ring system gives rise to characteristic π→π* transitions. Research indicates that the compound exhibits charge-transfer transitions, with a maximum absorption (λmax) observed in the range of 300–350 nm when dissolved in dimethylformamide (DMF). This absorption profile is a key electronic characteristic of the molecule.

| Technique | Solvent | Transition Type | Absorption Maximum (λmax) |

|---|---|---|---|

| UV-Vis Spectroscopy | DMF | Charge-Transfer | ~300 - 350 nm |

Fluorescence spectroscopy investigates the emission of light from a substance that has absorbed light. While the aromatic nature of the pyridinium ring suggests potential for fluorescence, detailed studies on the intrinsic emissive properties of this compound are not extensively documented in primary literature. However, fluorescence-based techniques, such as fluorescence anisotropy, can be utilized in studies involving this compound to probe its interactions with other systems, for instance, to measure changes in membrane fluidity. The potential for fluorescence would originate from the de-excitation of electrons from the first excited singlet state (S₁) to the ground state (S₀), a property influenced by the electronic structure and environment.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, MS is used to confirm the mass of the cation, [C₆H₇ClN]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the ion, thereby confirming the molecular formula with a high degree of confidence. mdpi.com This validation is crucial for verifying the identity of the synthesized compound. The expected exact mass of the cation is calculated from the masses of its constituent isotopes.

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. |

| Torsion Angles | Defines the conformation of the molecule. |

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonding and ion packing in the solid state. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a good balance of accuracy and computational cost. For 4-chloro-1-methyl-pyridinium iodide, DFT calculations would be instrumental in elucidating its fundamental characteristics.

Electronic Structure Properties (e.g., HOMO/LUMO energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Currently, there is no specific published data detailing the HOMO and LUMO energies for this compound calculated via DFT.

Table 7.1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as specific data is not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack. For this compound, an MEP map would likely show a positive potential around the pyridinium (B92312) ring, particularly near the nitrogen atom, and a negative potential around the iodide ion and the chlorine atom.

Specific MEP maps for this compound have not been reported in the available literature.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For a relatively rigid structure like the 4-chloro-1-methyl-pyridinium cation, the primary conformational flexibility would involve the orientation of the methyl group. Mapping the conformational energy landscape would reveal the most stable conformers.

No dedicated studies on the conformational analysis and energy landscape of this compound were found.

Molecular Modeling Studies

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics simulations. These methods could be used to study the behavior of this compound in different environments, such as in various solvents or in the solid state. Such simulations could provide insights into its solvation, aggregation, and transport properties.

Despite the potential utility of these methods, specific molecular modeling studies for this compound are not documented in the scientific literature.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. It maps the regions of close contact between molecules and can decompose these contacts into different types (e.g., hydrogen bonds, halogen bonds, van der Waals forces). While Hirshfeld surface analyses have been performed on other pyridinium halides, a specific analysis for this compound is not available. Such an analysis would be crucial for understanding its crystal packing and solid-state properties.

Theoretical Prediction of Reaction Pathways and Selectivity

Theoretical calculations can be employed to model reaction mechanisms, determine transition state energies, and predict reaction outcomes and selectivity. For this compound, theoretical studies could investigate the mechanisms of nucleophilic substitution at the 4-position of the pyridinium ring. These studies could help in understanding the factors that govern its reactivity and in designing new synthetic applications.

While the reactivity of halopyridines in nucleophilic aromatic substitution has been a subject of theoretical interest, specific studies predicting the reaction pathways and selectivity for this compound are not present in the available literature.

Development and Research of Functional Derivatives and Analogs

Synthesis and Investigation of Novel Pyridinium (B92312) Amine Scaffolds

The synthesis of novel pyridinium amine scaffolds from 4-chloro-1-methyl-pyridinium iodide is predicated on the well-established reactivity of 4-halopyridinium salts towards nucleophiles. The chlorine atom at the C4 position is an effective leaving group, readily displaced by amine nucleophiles. This reactivity allows for the construction of a diverse library of pyridinium amine derivatives.

The general synthetic strategy involves the reaction of this compound with a primary or secondary amine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine attacks the C4 carbon of the pyridinium ring, leading to the displacement of the chloride ion. The iodide ion from the starting material remains as the counter-ion in the resulting pyridinium amine salt.

Table 1: Hypothetical Synthesis of Pyridinium Amine Scaffolds

| Amine Reactant | Resulting Pyridinium Amine Scaffold |

| Aniline (B41778) | 1-Methyl-4-(phenylamino)pyridinium iodide |

| Piperidine | 4-(Piperidin-1-yl)-1-methylpyridinium iodide |

| Morpholine | 4-(Morpholino)-1-methylpyridinium iodide |

| Benzylamine | 4-(Benzylamino)-1-methylpyridinium iodide |

Detailed research into these scaffolds would involve the investigation of their electronic properties, which are significantly modulated by the nature of the appended amine. The introduction of both electron-donating and electron-withdrawing groups on the amine substituent can fine-tune the photophysical and electrochemical characteristics of the resulting pyridinium compounds. Such investigations are crucial for their potential applications in areas like molecular sensing, and as components in functional materials. While direct studies on this compound for this purpose are not extensively documented, the principles of nucleophilic aromatic substitution on activated aromatic systems provide a strong foundation for these synthetic explorations.

Design and Characterization of Pyridinium-Containing Ionic Liquids and Their Metal Complex Salts

Ionic liquids (ILs) are salts with melting points below 100 °C, and pyridinium salts are a well-known class of cations used in their formation. researchgate.net The modification of this compound is a viable route to new ionic liquids. The primary pathway involves the nucleophilic substitution of the 4-chloro group with various nucleophiles, which can introduce a range of functionalities and alter the physical properties of the resulting salt, such as its melting point, viscosity, and solubility.

For instance, reaction with alcohols or thiols could yield 4-alkoxy- or 4-alkylthio-1-methylpyridinium iodides. The choice of the nucleophile's chain length and functionality is a key determinant in the properties of the final ionic liquid. Furthermore, anion exchange reactions, replacing the iodide with anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethylsulfonyl)imide (NTf₂⁻), can further tailor the characteristics of the ionic liquid.

The general synthesis of such ionic liquids can be summarized as follows:

Nucleophilic Substitution: Reaction of this compound with a chosen nucleophile (e.g., ROH, RSH, or another amine).

Anion Metathesis: Exchange of the iodide anion with a different anion by reacting the pyridinium iodide salt with a salt of the desired anion (e.g., AgBF₄, KPF₆).

The characterization of these novel ionic liquids would involve techniques such as NMR spectroscopy to confirm the structure, differential scanning calorimetry (DSC) to determine the melting point and other phase transitions, and viscometry and conductivity measurements to assess their transport properties.

While the synthesis of ionic liquids from various pyridinium precursors is a well-established field, specific research detailing the use of this compound for this purpose is limited. However, the known reactivity of the substrate makes it a promising candidate for the generation of new task-specific ionic liquids. The formation of metal complex salts using these pyridinium-based ionic liquids as ligands or counter-ions is an area of further research, with potential applications in catalysis and materials science.

Exploration of Stilbazolium-Pyridinium Hybrid Compounds

Stilbazolium dyes, which contain a pyridinium ring linked to a styrene (B11656) moiety, are known for their nonlinear optical (NLO) properties. The synthesis of such compounds often involves the condensation of a methyl-substituted pyridinium salt with an aromatic aldehyde. In the context of this compound, the methyl group at the N1 position can potentially undergo condensation with an aromatic aldehyde in the presence of a base catalyst to form a stilbazolium structure.

A hypothetical reaction to form a stilbazolium-pyridinium hybrid could involve the reaction of this compound with a pyridinecarboxaldehyde (e.g., pyridine-4-carboxaldehyde). This would result in a molecule containing both a 4-chloropyridinium unit and a pyridyl-vinyl moiety. The resulting hybrid compound would be of interest for its potentially unique photophysical and electrochemical properties, arising from the electronic communication between the two different pyridinium systems.

Table 2: Potential Stilbazolium-Pyridinium Hybrid Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| This compound | Pyridine-4-carboxaldehyde | Piperidine | 4-chloro-1-[(E)-2-(pyridin-4-yl)vinyl]pyridinium iodide |

The exploration of such hybrid compounds would require detailed spectroscopic analysis, including UV-Vis and fluorescence spectroscopy, to understand their electronic transitions and potential as functional dyes. Their NLO properties could also be investigated to assess their suitability for applications in optoelectronics.

Development and Application of Polymer-Supported Pyridinium Reagents

The immobilization of reagents on solid supports, such as polymers, offers significant advantages in chemical synthesis, including ease of separation and potential for recycling. Pyridinium salts can be anchored to polymer backbones to create functional materials. For this compound, the chloro group provides a convenient handle for attachment to a functionalized polymer.

For example, a polymer containing nucleophilic groups, such as hydroxyl or amine functionalities (e.g., polyvinyl alcohol or poly(allylamine)), could be reacted with this compound. This would result in the covalent attachment of the pyridinium moiety to the polymer chain via a nucleophilic substitution reaction.

The resulting polymer-supported pyridinium reagent could find applications in various synthetic transformations. For instance, analogous to the well-known polymer-supported Mukaiyama reagent (based on 2-chloro-1-methylpyridinium (B1202621) iodide), this new material could potentially be used as a dehydrating agent or in coupling reactions. The solid-supported nature of the reagent would simplify the purification of the reaction products, which could be isolated by simple filtration.

The development of such materials would involve the characterization of the functionalized polymer to determine the loading of the pyridinium units, using techniques like elemental analysis or solid-state NMR. The reactivity and reusability of the polymer-supported reagent would then be evaluated in various chemical reactions.

Research into N-Functionalized Pyridinium Salts as Radical Precursors

Recent research has highlighted the utility of N-functionalized pyridinium salts as precursors for generating radicals under mild conditions, often initiated by light. researchgate.netnih.gov This approach has been particularly successful in the functionalization of pyridines themselves.

In a relevant study, the monoalkylation of N-methoxypyridinium salts, including 4-chloro-N-methoxypyridinium salt, with alkyl radicals has been reported. The N-methoxy group activates the pyridinium ring towards radical addition. The process typically involves the generation of an alkyl radical, which then adds to the pyridinium ring, followed by rearomatization.

While this compound itself is N-alkylated, its derivatization to an N-amino or N-oxy pyridinium salt could open up pathways for its use as a radical precursor. For instance, if converted to an N-aminopyridinium salt, it could undergo reductive cleavage to generate a nitrogen-centered radical.

Alternatively, the existing this compound could act as a radical acceptor. Research has shown that N-methoxypyridinium salts, including the 4-chloro derivative, react efficiently with secondary and tertiary radicals. This indicates the potential of this compound and its derivatives to participate in radical-mediated C-C bond-forming reactions. These reactions are valuable for the late-stage functionalization of complex molecules.

Emerging Applications in Advanced Materials Science

Integration into Perovskite-Based Optoelectronic Systems

The field of perovskite optoelectronics has seen remarkable growth, with perovskite solar cells (PSCs) demonstrating efficiencies comparable to traditional silicon-based technologies. A key area of research in PSCs is the passivation of defects within the perovskite crystal lattice, which can act as recombination centers for charge carriers, thereby reducing device efficiency and stability. While direct evidence for the specific use of 4-chloro-1-methyl-pyridinium iodide in perovskite systems is still emerging, the broader class of pyridinium (B92312) iodide compounds has shown promise in this area.

Components in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional photovoltaic technologies, offering advantages such as lower production costs and good performance in low-light conditions. The electrolyte is a crucial component of a DSSC, responsible for regenerating the photo-oxidized dye and transporting charge between the photoanode and the counter electrode. The electrolyte typically contains a redox couple, most commonly iodide/triiodide (I⁻/I₃⁻), dissolved in an organic solvent.

Potential in the Development of New Dyes, Pigments, and Electronic Materials

The reactive nature of the chloro-substituent on the pyridinium ring of this compound opens up possibilities for its use as a precursor in the synthesis of novel organic functional materials. The chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the attachment of various functional groups to the pyridinium core. This chemical versatility is a key attribute for designing new dyes, pigments, and electronic materials with tailored properties.

For example, by reacting this compound with molecules containing nucleophilic groups such as amines, thiols, or alkoxides, a wide array of new pyridinium-based compounds can be synthesized. These new derivatives could possess interesting photophysical properties, making them suitable for applications as dyes or pigments. Furthermore, the inherent charge and aromaticity of the pyridinium ring are desirable features for electronic materials. The ability to modify the structure of this compound could lead to the development of new organic semiconductors, charge-transport materials, or components for light-emitting devices. While specific examples of dyes or electronic materials derived from this compound are not yet prevalent in the literature, its potential as a versatile building block is significant.

Applications in Polymer Chemistry (e.g., as cross-linking agents for biopolymers, in polyimide synthesis)

In the realm of polymer chemistry, pyridinium-based compounds have found utility as cross-linking agents and as components in the synthesis of advanced polymers. While direct studies on this compound are limited, the closely related compound, 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI), has been successfully employed as a cross-linking agent for biopolymers.

CMPI has been used to fabricate biodegradable cross-linked films of hyaluronic acid and gelatin membranes for biomedical applications. The cross-linking mechanism involves the activation of carboxylic acid groups on the biopolymer by the pyridinium salt, followed by the formation of ester or amide bonds with hydroxyl or amine groups on adjacent polymer chains. This process enhances the mechanical properties and stability of the biopolymer network. Given the similar reactivity of the chloro-substituent, it is plausible that this compound could also function as an effective cross-linking agent for biopolymers.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Reaction Pathways and Expanded Substrate Scope

The classical utility of 4-chloro-1-methyl-pyridinium iodide as a dehydrating agent is well-documented. However, emerging research on pyridinium (B92312) salts is paving the way for entirely new reaction paradigms. A significant future direction lies in harnessing these salts as precursors for radical species. rsc.orgacs.org The pyridinium moiety's redox activity allows it to serve as a convenient precursor for generating carbon-, nitrogen-, and oxygen-centered radicals under mild conditions, often initiated by light or transition metal catalysts. rsc.orgCurrent time information in Vanderburgh County, US. This capability opens the door for this compound to be employed in a variety of modern synthetic transformations that are currently the focus of intensive research.

Future investigations will likely focus on utilizing this compound in:

Photoredox Catalysis: As a redox-active species, it could participate in visible-light-mediated reactions, enabling deaminative strategies for C-C and C-X bond formation. rsc.orgCurrent time information in Vanderburgh County, US. The chloro-substituent at the 4-position can be expected to influence the electrochemical properties and reactivity of the generated radicals.

Alkene Difunctionalization: Appropriately designed pyridinium salts can act as bifunctional reagents, and future work could explore the use of this compound in the difunctionalization of alkenes. acs.org

Asymmetric Catalysis: The development of chiral variants of pyridinium salts is a growing area. Future research could lead to chiral versions of this compound for use in stereoselective transformations. rsc.org

The expansion of the substrate scope represents another fertile ground for research. While traditionally used with simple alcohols and carboxylic acids, the application of pyridinium salt-mediated reactions to more complex and sensitive substrates is a key future goal. This includes the modification of peptides, proteins, and complex natural products, where the mild conditions offered by some pyridinium-based protocols would be highly advantageous. rsc.org For instance, the development of donor-acceptor pyridinium salts for the photo-induced modification of tryptophan residues in proteins highlights the potential for these reagents in chemical biology and bioconjugation. rsc.org

Table 1: Potential Novel Reactions for Pyridinium Salts

| Reaction Type | Catalyst/Initiator | Potential Application for this compound |

| Radical-based C-C coupling | Photoredox catalyst | Deaminative alkylation or arylation reactions. |

| Alkene Difunctionalization | Transition metal or light | Introduction of two different functional groups across a double bond. |

| Asymmetric Hydrogenation | Chiral Iridium catalyst | Synthesis of chiral piperidines. rsc.org |

| Bioconjugation | Visible light | Site-selective modification of amino acids in proteins. rsc.org |

Integration with Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful technology in modern synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processes. rsc.orgbeilstein-journals.orgyoutube.com The integration of this compound-mediated reactions into continuous flow systems is a promising avenue for future research.

Recent studies have demonstrated the successful synthesis of pyridinium salts under continuous flow conditions, often accelerated by methods like microwave irradiation. rsc.org These approaches allow for rapid product formation with high yields and production rates. rsc.org The extension of these techniques to reactions using this compound as a reagent or catalyst is a logical next step.

Future research in this area could focus on:

Automated Synthesis: Coupling continuous flow reactors with automated optimization platforms, such as those using Bayesian optimization, can rapidly identify optimal reaction conditions (temperature, residence time, stoichiometry) for reactions involving this compound. rsc.orgvapourtec.com

Improved Safety and Scalability: Flow chemistry's high surface-area-to-volume ratio allows for excellent heat transfer, mitigating risks associated with exothermic reactions. rsc.org This would be particularly beneficial for scaling up reactions that use this pyridinium salt.

Multi-step Telescoped Reactions: Integrating the formation of an activated ester using this compound with a subsequent reaction in a continuous, multi-step flow system without the need for intermediate isolation and purification.

Table 2: Advantages of Flow Chemistry for Pyridinium Salt Reactions

| Feature | Advantage | Relevance to this compound |

| Precise Control | Accurate control over temperature, pressure, and residence time. | Optimization of reaction yield and selectivity. |

| Enhanced Safety | Superior heat and mass transfer, minimizing runaway reactions. | Safer scale-up of potentially exothermic reactions. |

| Scalability | Seamless transition from laboratory to production scale. | Efficient manufacturing of compounds synthesized using this reagent. |

| Automation | Integration with robotics and optimization algorithms. | Rapid discovery of new reaction conditions and applications. rsc.orgvapourtec.com |

Advanced Mechanistic Studies Including Kinetic Isotope Effects

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of existing synthetic methods. Future research on this compound will undoubtedly involve advanced mechanistic studies to elucidate the intricate details of its reactivity.

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, as they can reveal whether a particular bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org For instance, comparing the reaction rates of substrates containing hydrogen versus deuterium (B1214612) can provide insight into proton transfer steps. rsc.org Future studies could employ KIEs to investigate:

The mechanism of hydroxyl group activation by this compound.

The nature of the transition state in novel radical-based reactions involving this salt.

The role of the solvent in the reaction mechanism, as demonstrated by studies on pyridine-catalyzed iodination in different media. rsc.org

Beyond experimental techniques, computational studies , particularly using Density Functional Theory (DFT), will play a pivotal role. DFT calculations can be used to model reaction pathways, predict transition state structures, and understand the electronic factors that govern reactivity. nih.govmdpi.com For this compound, computational modeling could be used to:

Analyze the conformational preferences and rotational dynamics of the molecule. nih.gov

Predict how modifications to the pyridinium ring (e.g., changing the substituent at the 4-position) would affect its catalytic activity.

Elucidate the mechanism of electrochemical reactions involving the salt. wpmucdn.com

Table 3: Mechanistic Investigation Techniques for Pyridinium Salt Reactions

| Technique | Information Gained | Potential Application to this compound |

| Kinetic Isotope Effect (KIE) | Involvement of specific bonds in the rate-determining step. wikipedia.orglibretexts.org | Elucidating the mechanism of esterification or novel radical reactions. rsc.orgrsc.org |

| Cyclic Voltammetry | Electrochemical properties and redox potentials. | Understanding its behavior in electrochemical and photoredox catalysis. wpmucdn.com |

| Spectroelectrochemistry (e.g., SER) | Identification of species adsorbed on electrode surfaces during reaction. wpmucdn.comrsc.org | Detecting transient radical intermediates. |

| DFT Computational Modeling | Transition state structures, reaction energy profiles, electronic properties. nih.gov | Rationalizing reactivity and guiding the design of new catalysts. |

Rational Design of Next-Generation Pyridinium-Based Catalysts

The properties and reactivity of pyridinium salts can be finely tuned by modifying their structure. The rational design of next-generation catalysts based on the pyridinium scaffold is a key area for future research, with the goal of creating catalysts that are more active, selective, and stable. For this compound, the chloro and methyl groups are starting points for structural variation.

Future design strategies could include:

Varying Ring Substituents: Replacing the chloro group with other electron-withdrawing or electron-donating groups to modulate the electrophilicity of the pyridine (B92270) ring and the redox potential of the salt. This is crucial for applications in photoredox and electrochemistry. ucl.ac.uk

Introducing Chiral Moieties: Incorporating chiral groups onto the pyridinium ring or the N-substituent to develop enantioselective catalysts. rsc.org

Attaching Functional Groups: Appending lipid chains to create catalysts with improved solubility in specific media or to promote reactions in hydrophobic environments. nih.gov

Polymer-Supported Catalysts: Immobilizing the pyridinium salt onto a polymer support to facilitate catalyst recovery and reuse, a key principle of green chemistry.

The development of poly(pyridinium salt)s, which are polymers containing pyridinium moieties in their main chain or as side chains, is another exciting frontier. These materials can exhibit interesting properties such as liquid crystallinity and are being explored for applications in materials science, including as electrolytes in batteries and as fire-retardant polymers. chemscene.comnih.gov

Expanding Applications in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly guiding synthetic strategy. Pyridinium salts like this compound have the potential to play a significant role in the development of more sustainable synthetic methodologies.

Future research will likely focus on:

Electrochemical Synthesis: Using electricity as a "reagent" to drive reactions is inherently green. The electrochemical synthesis and application of pyridinium salts can avoid the use of stoichiometric chemical oxidants or reductants. rsc.orgucl.ac.ukchemrxiv.org

Photocatalysis with Visible Light: Utilizing visible light as an energy source is a sustainable approach. The development of pyridinium-based photoredox catalysts, including those derived from this compound, aligns with this goal. acs.orgacs.org

Use of Renewable Resources: There is growing interest in synthesizing chemicals from renewable feedstocks. Research has shown the possibility of producing pyridinium ionic liquids from furfural, which is derived from biomass. researchgate.net Future work could explore similar pathways to pyridinium reagents.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Novel reaction pathways, such as the difunctionalization of alkenes using pyridinium salts, could be designed with high atom economy. acs.org

Benign Solvents: The use of safer, more environmentally friendly solvents is a cornerstone of green chemistry. The synthesis of pyridinium salts in deep eutectic solvents (DES), which are often biodegradable and non-toxic, is a promising sustainable alternative to traditional volatile organic solvents. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-1-methyl-pyridinium iodide, and how can reaction conditions influence yield?

- Methodology : The compound is typically synthesized via alkylation of pyridine derivatives. For example, reacting 4-chloropyridine with methyl iodide in a polar solvent (e.g., methanol or acetonitrile) under reflux (50–60°C) for 2–6 hours yields the quaternary ammonium salt . Triethylamine is often added as a base to neutralize HI byproducts . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of pyridine:methyl iodide), solvent polarity, and reaction time. Yield improvements (70–85%) are achieved by slow addition of methyl iodide to avoid side reactions like over-alkylation .

Q. How is the purity of this compound validated, and which analytical techniques are most effective?

- Methodology : Purity is assessed via:

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Elemental analysis (C, H, N, I) to confirm stoichiometry .

- NMR spectroscopy : NMR (DMSO-d6) shows characteristic peaks: δ 8.7–8.9 ppm (pyridinium protons), δ 4.2–4.5 ppm (N–CH3), and δ 2.5 ppm (solvent) .

- Melting point determination (expected range: 180–190°C) .

Q. What are the critical factors in crystallizing this compound for structural analysis?

- Methodology : Slow evaporation from methanol or ethanol at 4°C produces single crystals suitable for X-ray diffraction. Crystal quality depends on:

- Solvent purity (HPLC-grade recommended).

- Seeding techniques to control nucleation.

- Avoidance of moisture, as hygroscopicity can distort crystal packing .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical crystal structures?

- Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian or VASP) compare optimized geometries with X-ray data. For example, deviations in C–I bond lengths or torsion angles may arise from lattice strain or intermolecular interactions (e.g., C–H···I hydrogen bonds) . Refinement with SHELXL accounts for thermal motion and disorder .

Q. What experimental strategies address conflicting data in catalytic applications of pyridinium salts?

- Case Study : If catalytic activity in cross-coupling reactions contradicts literature, perform:

- Control experiments to rule out iodide ion interference (e.g., using AgNO3 to precipitate I⁻).

- Kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps.

- In situ FTIR to monitor intermediate formation .

Q. How does this compound interact with biological membranes, and what methodologies quantify this?

- Methodology : Use fluorescence anisotropy with DPH probes to measure membrane fluidity changes. Alternatively, surface plasmon resonance (SPR) quantifies binding kinetics to lipid bilayers. Toxicity assays (MTT or LDH release) assess cell viability at varying concentrations (IC50 determination) .

Q. What advanced spectroscopic techniques elucidate electronic properties for optoelectronic applications?

- Methodology :

- UV-Vis-NIR spectroscopy in DMF identifies charge-transfer transitions (λmax ~ 300–350 nm).

- Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) determines HOMO/LUMO levels.

- EPR spectroscopy detects radical species under photoirradiation .

Retrosynthesis Analysis